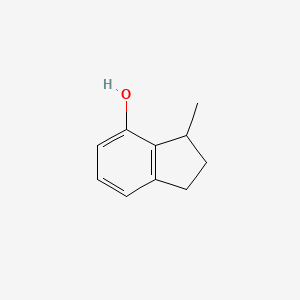

3-Methylindan-4-ol

Description

Structure

3D Structure

Properties

CAS No. |

29820-22-2 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

3-methyl-2,3-dihydro-1H-inden-4-ol |

InChI |

InChI=1S/C10H12O/c1-7-5-6-8-3-2-4-9(11)10(7)8/h2-4,7,11H,5-6H2,1H3 |

InChI Key |

HZJPNSZTILZSPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=C1C(=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Methylindan 4 Ol and Its Analogs

Retrosynthetic Analysis and Key Disconnections for the Indanol Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. deanfrancispress.com For the 3-methylindan-4-ol scaffold, the primary disconnections involve breaking the bonds that form the five-membered ring. A logical approach is to disconnect the C-C bond between the aromatic ring and the cyclopentanol (B49286) ring, or the C-C bonds within the five-membered ring itself.

One common retrosynthetic strategy involves a disconnection of the C2-C3 bond, which could lead back to a substituted aromatic precursor. This approach often utilizes intramolecular cyclization reactions as a key step in the forward synthesis. Another powerful disconnection is at the C3-C3a bond, which can simplify the target molecule to an appropriately substituted phenylpropane derivative. This allows for the formation of the five-membered ring through reactions like Friedel-Crafts alkylation or acylation, followed by further functional group manipulations.

Functional group interconversion (FGI) is also a key aspect of the retrosynthetic analysis. ucoz.com The hydroxyl group at C-4 and the methyl group at C-3 can be introduced at various stages of the synthesis. For instance, the hydroxyl group can be derived from the reduction of a corresponding indanone, or it can be present in the starting material and carried through the synthetic sequence. The methyl group can be introduced via alkylation or as part of the initial building block.

Classical Synthetic Routes to this compound

Classical synthetic routes to this compound and its analogs typically involve multi-step sequences starting from readily available materials. savemyexams.com A common approach begins with an appropriately substituted indanone, such as 3-methylindan-1-one. The synthesis of such indanones can be achieved through various methods, including the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides. organic-chemistry.org

Once the indanone precursor is obtained, the synthesis of this compound can proceed through several steps. For example, a classical route might involve the nitration of the aromatic ring, followed by reduction of the nitro group to an amine, and subsequent conversion to a hydroxyl group via a Sandmeyer-type reaction. The ketone at the 1-position can then be reduced to a hydroxyl group, which can be subsequently removed through a deoxygenation reaction to yield the desired indanol.

Another classical approach involves the Friedel-Crafts acylation of a substituted benzene (B151609) derivative, followed by a series of reductions and cyclizations to form the indanol ring system. The specific reagents and conditions for these reactions can be tailored to achieve the desired substitution pattern on the aromatic ring and the stereochemistry of the chiral centers. cognitoedu.org

Asymmetric Synthesis Approaches to Enantiopure this compound

The development of asymmetric methods to synthesize enantiomerically pure indanols is of high importance, as the biological activity of these compounds is often dependent on their stereochemistry. numberanalytics.com Three main strategies have been employed: chiral auxiliary-mediated synthesis, asymmetric catalysis, and biocatalytic transformations.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com In the synthesis of this compound, a chiral auxiliary can be attached to a precursor molecule to direct the formation of a specific enantiomer. For example, a chiral auxiliary can be used to control the diastereoselectivity of an alkylation reaction to introduce the methyl group at the C-3 position. nih.gov

A common strategy involves the use of chiral oxazolidinones, which can be acylated and then subjected to diastereoselective alkylation. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product. Pseudoephedrine is another versatile chiral auxiliary that has been successfully used in asymmetric alkylation reactions to produce enantiomerically enriched carboxylic acids and ketones, which can be further elaborated to chiral indanols. nih.gov The choice of the chiral auxiliary and the reaction conditions are crucial for achieving high diastereoselectivity. numberanalytics.com

| Chiral Auxiliary Approach | Key Reaction | Typical Diastereomeric Ratio | Reference |

| Evans Oxazolidinone | Asymmetric Alkylation | >95:5 | wikipedia.org |

| Pseudoephedrine Amide | Asymmetric Alkylation | Up to >19:1 | nih.gov |

| (R)-BINOL | Asymmetric Alkylation | 69-86% de | wikipedia.org |

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, offering the advantage of generating large amounts of a chiral product from a small amount of a chiral catalyst. mdpi.com Various catalytic asymmetric reactions have been developed for the synthesis of chiral indanols.

One notable approach is the rhodium-catalyzed asymmetric transfer hydrogenation of α-trifluoromethyl ketones, which can produce enantioenriched cis-trifluoromethyl indanol derivatives with high diastereo- and enantioselectivities. researchgate.net This method utilizes a chiral Rh(III) complex and a hydrogen source like a formic acid/triethylamine mixture in an environmentally friendly solvent. researchgate.netadvanceseng.com Another strategy involves the rhodium-catalyzed enantioselective activation of tert-cyclobutanols, leading to substituted indanols in excellent enantio- and diastereoselectivities. capes.gov.br Chiral Brønsted acids have also emerged as effective catalysts for various asymmetric transformations. frontiersin.org Furthermore, photoredox catalysis combined with a chiral nickel complex has been used for the asymmetric cross-coupling to form chiral centers. frontiersin.org

| Catalytic System | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

| Rh(III) Complex | Asymmetric Transfer Hydrogenation | cis-Trifluoromethyl Indanols | up to >99% | researchgate.net |

| Chiral Rhodium(I) Complex | C-C/C-H Activation | Substituted Indanols | Excellent | capes.gov.br |

| Bifunctional Enamine Catalyst | Enantioselective Cyclization | Substituted Indoles | up to 94% | frontiersin.org |

| IDPi Catalyst | Asymmetric Desymmetrization | Tertiary Silyl Ethers | up to 94% | frontiersin.org |

Biocatalytic Transformations towards this compound

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green and highly selective alternative for the synthesis of chiral compounds. acib.atnih.gov Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. acib.at

For the synthesis of chiral indanols, biocatalytic reduction of a prochiral indanone precursor is a common strategy. Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are frequently used for this purpose. These enzymes, often from sources like baker's yeast or specific microbial strains, can reduce the ketone group to a hydroxyl group with high enantioselectivity. mdpi.com For example, the reduction of a 3-methyl-substituted indanone can yield the corresponding (S)- or (R)-3-methylindanol, depending on the specific enzyme used.

Another biocatalytic approach is the reductive amination of ketones using amine dehydrogenases (AmDHs), which can provide access to chiral amino indanols. frontiersin.org These enzymatic methods are attractive for their sustainability and high selectivity, often eliminating the need for protecting groups and reducing waste. acs.org

| Enzyme/Microorganism | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Amine Dehydrogenases (AmDHs) | Reductive Amination | Ketones | Chiral Amines/Amino Alcohols | up to 99.5% | frontiersin.org |

| Ene-reductases | Biohydrogenation | α,β-unsaturated esters | Saturated esters | High | mdpi.com |

| Acylase (CmCDA) | N-acylation | Glucosamine | N-acylated glycosamine | High selectivity | nih.gov |

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comchemmethod.com The synthesis of this compound can be made more sustainable by incorporating these principles.

Key aspects of green chemistry in this context include:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as it minimizes waste. acs.org Asymmetric catalysis and biocatalysis are prime examples of this principle in action for synthesizing chiral indanols.

Safer Solvents: Minimizing or replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents is a crucial goal. chemmethod.com For instance, rhodium-catalyzed reactions for indanone synthesis have been successfully carried out in water. organic-chemistry.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like catalytic hydrogenations have a 100% atom economy.

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. acs.orgsigmaaldrich.com Biocatalytic routes often circumvent the need for protecting groups due to the high selectivity of enzymes. acs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Many biocatalytic and some catalytic reactions can be performed under mild conditions. researchgate.netadvanceseng.com

By applying these principles, the synthesis of this compound and its analogs can be made more environmentally friendly and economically viable.

Solvent-Free and Aqueous Methodologies

While direct solvent-free or aqueous synthesis of this compound is not extensively documented in publicly available research, analogous transformations for related indanone and indanol structures provide a strong basis for developing such methods.

Aqueous Synthesis of Indanols: The reduction of corresponding indanones is a common route to indanols. For instance, the synthesis of 2-indanol (B118314) has been achieved in 40% aqueous methanol (B129727) using sodium borohydride (B1222165), affording a high yield of 96%. prepchem.com This suggests that the reduction of 3-methylindan-4-one to this compound could potentially be adapted to an aqueous or mixed aqueous-organic system. The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. frontiersin.org

Solvent-Free Synthesis of Indanone Precursors: The synthesis of 1-indanone (B140024) derivatives, which are precursors to indanols, has been demonstrated under solvent-free conditions. One such method involves microwave-assisted intramolecular Friedel–Crafts acylation catalyzed by metal triflates. beilstein-journals.org Another approach utilizes a recyclable silica (B1680970) gel-supported triflic acid catalyst under solvent-free conditions for the synthesis of 1-indanones. mdpi.com These solvent-free methods offer advantages such as reduced waste, and in some cases, enhanced reaction rates. tandfonline.comingentaconnect.com

| Precursor/Substrate | Reagents and Conditions | Product | Yield | Reference |

| 2-Indanone | Sodium borohydride, 40% aq. Methanol | 2-Indanol | 96% | prepchem.com |

| 3-Arylpropionic acids | Metal triflate, Microwave, Solvent-free | 1-Indanone derivatives | Good | beilstein-journals.org |

| 3-Arylpropionic acids | Silica gel-supported triflic acid, Solvent-free | 1-Indanone derivatives | - | mdpi.com |

Renewable Feedstock Utilization

The chemical industry is increasingly looking towards renewable feedstocks to replace petroleum-based starting materials. rsc.orgnrel.gov Biomass, such as wood, agricultural waste, and lignocellulosic material, can be converted into a variety of chemical building blocks through processes like catalytic pyrolysis. google.comlu.se Phenolic compounds and other aromatic molecules derived from lignin, a major component of biomass, could potentially serve as precursors for the synthesis of the indane scaffold. google.com

While direct synthesis of this compound from renewable feedstocks is not yet established, the production of aromatic platform chemicals from biomass is a rapidly developing field. rsc.orgresearchgate.net These bio-derived aromatics could, in principle, be converted to indane derivatives through established chemical transformations, such as Friedel-Crafts reactions.

Derivatization and Functionalization Strategies for this compound

The functionalization of the this compound core is crucial for modulating its properties and for its incorporation into more complex molecular architectures.

Regioselective Functionalization of the Indane Core

Achieving regioselectivity in the functionalization of the indane ring system is a significant synthetic challenge. Recent advances in C-H functionalization offer powerful tools for the direct and selective introduction of new substituents.

For instance, rhodium-catalyzed silylation has been used for the diastereospecific and regioselective functionalization of a methyl C-H bond in indane derivatives, leading to the formation of quaternary centers. nih.gov Palladium-catalyzed C-H arylation has also been employed for the synthesis of functionalized spiroindolines. acs.org These methods highlight the potential for selectively modifying the aliphatic portion of the this compound molecule.

Functionalization of the aromatic ring of the indane core can be achieved through electrophilic substitution reactions. The directing effects of the hydroxyl and alkyl groups on the this compound skeleton would influence the position of substitution. For related cis-1-amino-2-indanol systems, post-functionalization strategies involving bromination, nitration, and Friedel-Crafts reactions have been used to introduce substituents at specific positions on the aromatic ring. mdpi.com

| Indane Derivative | Reagents and Conditions | Functionalization Type | Position | Reference |

| Indane derivatives | Rhodium catalyst | C-H Silylation | Methyl group | nih.gov |

| Indoline precursors | Palladium catalyst | C-H Arylation | Methine C-H | acs.org |

| cis-1-Amino-2-indanol | NBS or Br2 | Bromination | Aromatic Ring (Position 6) | mdpi.com |

| cis-1-Amino-2-indanol | HNO3/H2SO4 | Nitration | Aromatic Ring (Position 6) | mdpi.com |

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a complex product, thereby minimizing waste and operational complexity. frontiersin.orgfrontiersin.org While direct participation of this compound in MCRs is not widely reported, related indane structures have been successfully employed in such reactions.

For example, indane-1,3-dione participates in DBU-catalyzed one-pot MCRs with aldehydes and 1,4-dithiane-2,5-diol (B140307) to generate spirocyclic tetrahydrothiophene (B86538) derivatives in good yields. eurekaselect.com Furthermore, indane-1,2,3-trione undergoes a Passerini multicomponent reaction with isocyanides and benzoic acid derivatives to produce sterically congested 2,2-disubstituted indane-1,3-dione derivatives. scielo.brresearchgate.netasianpubs.org

These examples demonstrate the utility of the indane scaffold in MCRs. It is conceivable that this compound, or its oxidized precursor 3-methylindan-4-one, could be designed to participate in novel MCRs to rapidly generate libraries of complex indane-containing molecules. For instance, the hydroxyl group of this compound could act as a nucleophilic component in certain MCRs.

| Indane Substrate | Reaction Partners | Catalyst/Conditions | Product Type | Reference |

| Indane-1,3-dione | Aldehydes, 1,4-dithiane-2,5-diol | DBU | Spirocyclic tetrahydrothiophenes | eurekaselect.com |

| Indane-1,2,3-trione | Isocyanides, Benzoic acid derivatives | Dichloromethane, Room temp. | α-Acyloxycarboxamides | scielo.brresearchgate.net |

| Indole (B1671886), Aldehydes, Malononitrile | InCl3, Refluxing ethanol | 3-Pyranyl indole derivatives | mdpi.com |

Chemical Reactivity and Mechanistic Investigations of 3 Methylindan 4 Ol

Oxidation Pathways and Reaction Mechanisms of 3-Methylindan-4-ol

The oxidation of alcohols is a fundamental transformation in organic synthesis, and the reactivity of this compound is influenced by its structural features, including the secondary alcohol and the indane core. The oxidation of secondary alcohols typically yields ketones. libretexts.orgmasterorganicchemistry.com For this compound, this would result in the formation of 3-methylindan-4-one.

The mechanism of oxidation often involves the formation of a chromate (B82759) ester when using chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). libretexts.org This is followed by an E2 elimination to form the carbon-oxygen double bond of the ketone. libretexts.org Other oxidizing agents for secondary alcohols include manganese(II) oxide, bismuth-based reagents, and Dess-Martin periodinane (DMP), which is often preferred over PCC for its milder conditions and higher yields. libretexts.orgthieme-connect.de

In the context of related indanone derivatives, oxidation can also refer to cleavage reactions. For instance, the oxidative cleavage of 1,2-diols can be achieved using reagents like periodates or lead(IV) acetate (B1210297) to yield ketones or aldehydes. thieme-connect.de While this compound itself is not a 1,2-diol, this pathway is relevant for its derivatives. Catalytic amounts of oxidizing agents like ammonium (B1175870) cerium(IV) nitrate (B79036) can also be used for such cleavages. thieme-connect.de

The table below summarizes common oxidizing agents for secondary alcohols and their expected products.

| Oxidizing Agent | Product from Secondary Alcohol | Reference |

| Pyridinium chlorochromate (PCC) | Ketone | libretexts.org |

| Dess-Martin periodinane (DMP) | Ketone | libretexts.org |

| Manganese(II) oxide | Ketone | thieme-connect.de |

| Lead(IV) acetate (for 1,2-diols) | Ketones/Aldehydes | thieme-connect.de |

| Ammonium cerium(IV) nitrate (for 1,2-diols) | Ketones/Aldehydes | thieme-connect.de |

Reduction Reactions and Stereochemical Control in this compound Derivatives

The reduction of ketones, such as 3-methylindan-1-one, a derivative of the core structure, provides a route to alcohols like 3-methylindan-1-ol. The stereochemistry of the resulting alcohol is a key consideration in these reactions. The reduction of a ketone introduces a new stereocenter, and the facial selectivity of the hydride attack determines the stereochemical outcome.

In the reduction of related cyclic ketones, the stereoselectivity is often influenced by steric hindrance. For instance, in the reduction of camphor, a bicyclic ketone, the hydride attacks from the less hindered exo face to give the endo alcohol as the major product. Similarly, in the reduction of 3-methylindan-1-one derivatives, the approach of the reducing agent will be directed by the existing stereocenter at the 3-position.

The Luche reduction, which uses sodium borohydride (B1222165) in the presence of a lanthanide salt like cerium(III) chloride, is known for its high chemoselectivity in reducing ketones in the presence of other functional groups and can exhibit high stereoselectivity. mdpi.com The stereochemical outcome of such reductions in trichothecenes, which are complex polycyclic molecules, is highly dependent on the existing chiral centers within the molecule. mdpi.com

For derivatives of this compound, such as those with a carbonyl group at a different position on the indane ring, the stereochemical control during reduction would be crucial for synthesizing specific stereoisomers. For example, in the synthesis of hypothetical metabolites of cholic acid degradation, which have an indane core, various reduction products with specific stereochemistries were synthesized for use as reference compounds. nih.gov

The table below outlines common reducing agents and their general application in the reduction of ketones.

| Reducing Agent | Typical Application | Stereoselectivity | Reference |

| Sodium borohydride (NaBH4) | Reduction of ketones and aldehydes | Generally good, can be influenced by solvent and additives | scielo.br |

| Lithium aluminum hydride (LiAlH4) | Strong reducing agent for esters, carboxylic acids, ketones, and aldehydes | Less selective than NaBH4 | |

| Luche Reagent (NaBH4, CeCl3) | Selective reduction of ketones in the presence of other functional groups | Often high, dependent on substrate | mdpi.com |

| Trichlorosilane (HSiCl3) | Reduction of imines and ketones, often with an organocatalyst | Can be highly enantioselective with chiral catalysts | scirp.org |

Electrophilic and Nucleophilic Substitution Reactions on the Indane Core

The aromatic ring of the this compound scaffold is susceptible to electrophilic aromatic substitution reactions. The hydroxyl group (-OH) and the alkyl group (the cyclopentyl portion of the indane ring) are both activating, ortho-, para-directing groups. byjus.com Therefore, electrophiles are expected to add to the positions ortho and para to the hydroxyl group. The general mechanism for electrophilic aromatic substitution involves the generation of an electrophile, its attack on the aromatic ring to form a carbocation intermediate (arenium ion), and subsequent deprotonation to restore aromaticity. byjus.comyoutube.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Nucleophilic substitution reactions on the indane core are less common for the aromatic part unless there is a suitable leaving group present and strong activating groups. However, nucleophilic substitution can occur at the benzylic positions of the five-membered ring. For instance, in the synthesis of 3-methyleneindan-1-ols, a palladium-catalyzed reaction of 2-bromoaryl ketones with allene (B1206475) proceeds through a process that can be viewed as a formal nucleophilic attack of the allene on a palladium-activated species. acs.org

The table below summarizes key substitution reactions relevant to the indane core.

| Reaction Type | Reagents | Expected Position of Substitution | Reference |

| Electrophilic Nitration | HNO3, H2SO4 | Ortho/para to -OH group | byjus.com |

| Electrophilic Halogenation | Br2, FeBr3 or Cl2, AlCl3 | Ortho/para to -OH group | byjus.com |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Ortho/para to -OH group | byjus.com |

| Friedel-Crafts Alkylation | RCl, AlCl3 | Ortho/para to -OH group | byjus.com |

Rearrangement Reactions Involving the this compound Scaffolding

Rearrangement reactions are a key class of transformations in organic chemistry, often proceeding through carbocation intermediates. The this compound scaffold, particularly under acidic conditions that can lead to carbocation formation, could potentially undergo rearrangements.

The Wagner-Meerwein rearrangement is a classic example, involving a 1,2-shift of an alkyl, aryl, or hydride group to a neighboring carbocationic center to form a more stable carbocation. hiralalpaulcollege.ac.inlscollege.ac.in This type of rearrangement is common in bicyclic systems and highly branched compounds. hiralalpaulcollege.ac.incore.ac.uk For instance, the acid-catalyzed dehydration of borneol to camphene (B42988) is a well-known example of a Wagner-Meerwein rearrangement. core.ac.uk In the context of this compound, protonation of the hydroxyl group followed by loss of water would generate a secondary carbocation. This carbocation could then potentially undergo a 1,2-hydride or 1,2-alkyl shift.

Another relevant rearrangement is the pinacol (B44631) rearrangement, which involves the transformation of 1,2-diols to ketones or aldehydes under acidic conditions. While this compound is not a diol, derivatives of it could be. The semipinacol rearrangement is a related reaction that can occur under basic conditions and does not necessarily require a diol starting material. libretexts.org

The Favorskii rearrangement is another possibility for derivatives, specifically α-halo ketones, which rearrange to carboxylic acid derivatives upon treatment with a base. libretexts.org

The table below lists some rearrangement reactions and their key features.

| Rearrangement Reaction | Key Feature | Driving Force | Reference |

| Wagner-Meerwein | 1,2-shift of an alkyl, aryl, or hydride group | Formation of a more stable carbocation | hiralalpaulcollege.ac.inlscollege.ac.in |

| Pinacol | Conversion of a 1,2-diol to a ketone or aldehyde | Formation of a more stable carbocation | libretexts.org |

| Semipinacol | Rearrangement under basic conditions, not requiring a diol | Relief of ring strain or formation of a more stable product | libretexts.org |

| Favorskii | Rearrangement of an α-halo ketone to a carboxylic acid derivative | Formation of a cyclopropanone (B1606653) intermediate | libretexts.org |

Catalytic Transformations and Mechanistic Insights of this compound Reactions

Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective transformations. uobabylon.edu.iq For reactions involving this compound and its derivatives, various catalytic systems can be employed.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. acs.org These could be applied to halo-substituted derivatives of this compound to introduce new functional groups. The catalytic cycle for these reactions typically involves oxidative addition, transmetalation (for Suzuki-Miyaura), migratory insertion (for Heck), and reductive elimination.

In the synthesis of chiral indanols, asymmetric catalysis is key. For example, the enantioselective allylation of 2-bromoacetophenone, a precursor to a related indanol, can be achieved using a chiral Brønsted acid catalyst. acs.org This is followed by a palladium-catalyzed Mizoroki-Heck reaction to form the indanol product with high enantiomeric excess. acs.org

Homogeneous catalysis using transition metal complexes is also relevant. For example, Wilkinson's catalyst, a rhodium complex, is used for the hydrogenation of alkenes. libretexts.org The mechanism involves the coordination of the alkene to the metal center, followed by hydride transfer. libretexts.org

The table below provides examples of catalytic transformations applicable to the this compound system.

| Catalytic Reaction | Catalyst Type | Transformation | Reference |

| Suzuki-Miyaura Coupling | Palladium complex | C-C bond formation | acs.org |

| Heck Reaction | Palladium complex | C-C bond formation | acs.orgacs.org |

| Asymmetric Allylation | Chiral Brønsted acid | Enantioselective C-C bond formation | acs.org |

| Hydrogenation | Rhodium complex (e.g., Wilkinson's catalyst) | Reduction of C=C bonds | libretexts.org |

Photochemical and Electrochemical Reactivity of this compound

Photochemical reactions are initiated by the absorption of light, leading to electronically excited states with distinct reactivity. msu.edu The Grotthuss-Draper law states that light must be absorbed for a photochemical reaction to occur. msu.edu For this compound, the aromatic ring is the primary chromophore that absorbs UV light.

Electrochemical reactions involve the transfer of electrons at an electrode surface. The hydroxyl group and the aromatic ring of this compound can be electrochemically active. Oxidation of the phenol (B47542) group can occur at an anode, potentially leading to polymerization or the formation of quinone-type structures. The specific products would depend on the reaction conditions, such as the solvent, electrolyte, and electrode material.

The table below summarizes potential photochemical and electrochemical reactions.

| Reaction Type | Key Process | Potential Outcome | Reference |

| Photochemical Isomerization | Excitation of the aromatic ring | Rearrangement of the molecular structure | msu.edu |

| Photochemical Addition | Bimolecular reaction of an excited state molecule | Dimerization or addition of other molecules | msu.edu |

| Electrochemical Oxidation | Electron transfer from the molecule to the anode | Polymerization or formation of oxidized species (e.g., quinones) | |

| Electrochemical Reduction | Electron transfer from the cathode to the molecule | Reduction of the aromatic ring or other functional groups |

Theoretical and Computational Chemistry Studies of 3 Methylindan 4 Ol

Electronic Structure Calculations and Molecular Orbital Analysis.

Electronic structure calculations are fundamental to understanding the chemical behavior of 3-methylindan-4-ol. These calculations, often employing methods like Density Functional Theory (DFT), provide a quantum mechanical description of the electron distribution within the molecule. researchgate.net Key aspects of the electronic structure include the determination of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk

The energy and localization of these frontier molecular orbitals are critical in predicting the molecule's reactivity. imperial.ac.uk For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular orbital analysis also helps in understanding the nature of chemical bonds within the this compound structure. It can differentiate between sigma (σ) and pi (π) bonds and describe the extent of electron delocalization in the aromatic ring. libretexts.org This information is vital for rationalizing the molecule's spectroscopic properties and its behavior in chemical reactions.

Table 1: Representative Theoretical Data for Molecular Orbitals of an Indan (B1671822) Derivative

| Molecular Orbital | Calculated Energy (eV) | Characteristics |

|---|---|---|

| LUMO | -0.5 | Primarily localized on the aromatic ring, indicating susceptibility to nucleophilic attack. |

| HOMO | -6.2 | Distributed over the aromatic ring and the hydroxyl group, suggesting these are sites for electrophilic attack. |

Note: The data in this table is illustrative and based on general principles of molecular orbital theory applied to similar structures. Actual values for this compound would require specific quantum chemical calculations.

Conformational Analysis and Potential Energy Surfaces of this compound.

The three-dimensional structure of this compound is not static. The five-membered ring of the indan system can adopt different puckered conformations, and rotation can occur around the C-O bond of the hydroxyl group and the C-C bond of the methyl group. acs.org Conformational analysis aims to identify the stable conformers of the molecule and determine their relative energies. maricopa.edu

Computational methods are used to explore the potential energy surface (PES) of the molecule. muni.czsydney.edu.au A PES is a multidimensional surface that represents the energy of the molecule as a function of its geometric parameters. muni.czsydney.edu.au Minima on the PES correspond to stable conformers, while saddle points represent transition states for the interconversion between conformers. muni.cz

For this compound, the puckering of the five-membered ring is a key conformational feature. acs.org Different puckered forms will have different energies, and the most stable conformer will be the one that minimizes steric and torsional strain. maricopa.edu The orientation of the hydroxyl and methyl groups relative to the indan ring system also significantly influences the conformational preferences. Intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the π-system of the aromatic ring, can play a crucial role in stabilizing certain conformations. researchgate.net

Table 2: Calculated Relative Energies of this compound Conformers

| Conformer | Ring Puckering | OH Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Envelope | Axial | 0.00 |

| 2 | Twist | Equatorial | 1.2 |

Note: This table presents hypothetical data to illustrate the concept of conformational analysis. The actual relative energies would be determined through specific computational studies.

Reaction Mechanism Modeling for this compound Transformations.

For example, the cyclization of certain precursors to form the indan framework can be modeled to understand the stereochemical outcome of the reaction. researchgate.netclockss.org DFT calculations can be used to locate the transition state structures for key steps, such as ring closure, and to calculate the activation energies. researchgate.net This allows for the prediction of the most favorable reaction pathway.

Furthermore, modeling can be used to study the reactivity of the functional groups in this compound. For instance, the mechanism of electrophilic aromatic substitution on the benzene (B151609) ring or nucleophilic substitution at the hydroxyl group can be investigated. The calculations can provide insights into the regioselectivity and stereoselectivity of these reactions.

Advanced Spectroscopic Property Prediction for Mechanistic Research (Beyond Basic Identification).

While basic spectroscopic techniques like NMR and IR are used for routine identification, computational methods can predict these spectra with high accuracy, aiding in more complex structural and mechanistic studies. researchgate.net For instance, calculating NMR chemical shifts and coupling constants for different possible isomers or conformers can help in the definitive assignment of the experimentally observed spectrum. csic.es

In mechanistic research, predicted spectroscopic data for proposed intermediates can be compared with experimental data to confirm their existence. For example, if a reaction is thought to proceed through a specific intermediate, the predicted NMR or IR spectrum of that intermediate can be calculated. If these predictions match the experimentally observed transient species, it provides strong evidence for the proposed mechanism.

Advanced techniques like Vibrational Circular Dichroism (VCD) spectroscopy, which is sensitive to the chirality of a molecule, can also be predicted computationally. acs.org Comparing the predicted and experimental VCD spectra can be a powerful tool for determining the absolute configuration of chiral molecules like this compound and for studying conformational changes in solution. acs.orgresearchgate.net

Intermolecular Interactions and Non-Covalent Bonding in this compound Systems.

Non-covalent interactions play a critical role in determining the physical properties and biological activity of molecules. wikipedia.org For this compound, these interactions govern its solubility, melting point, and how it interacts with other molecules, such as biological receptors. solubilityofthings.comlibretexts.org

The hydroxyl group of this compound is capable of acting as both a hydrogen bond donor and acceptor. libretexts.org Hydrogen bonding is a strong type of dipole-dipole interaction that significantly influences the intermolecular forces. savemyexams.com The aromatic ring can participate in π-π stacking interactions and cation-π interactions. The methyl group and the aliphatic part of the indan ring can engage in weaker van der Waals forces, also known as London dispersion forces. libretexts.orgsavemyexams.com

Computational methods, such as Atoms in Molecules (AIM) theory and Non-Covalent Interaction (NCI) analysis, can be used to visualize and quantify these weak interactions. researchgate.net These methods can identify bond critical points and analyze the electron density to characterize the nature and strength of intermolecular contacts. researchgate.net In the solid state, these interactions dictate the crystal packing, which can be studied through X-ray crystallography and computational modeling. iucr.orguchile.cl

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

3 Methylindan 4 Ol As a Strategic Synthetic Intermediate and Building Block

Utilization in the Total Synthesis of Complex Natural Products

The total synthesis of natural products is a cornerstone of organic chemistry, providing not only a confirmation of structure but also a pathway to produce valuable compounds for biological study. The indane core is a feature in several natural products, and its derivatives serve as key intermediates in their construction. While direct total synthesis starting from 3-methylindan-4-ol is not extensively documented, the strategic use of closely related 3-methylindanones is well-established.

For instance, the synthesis of the tricyclic indole (B1671886) alkaloids dilemmaones A and B relies on a substituted methylindan-1-one core. nih.gov These syntheses highlight how the indanone structure provides the necessary cyclopentanone (B42830) ring fused to an aromatic system, which is then elaborated to form the final complex heterocyclic framework. Key steps in these syntheses often include transition-metal-catalyzed cross-coupling reactions and reductive cyclizations to build the intricate polycyclic systems. nih.gov

Similarly, chiral indanol derivatives are recognized as valuable building blocks. acs.org One-pot procedures combining asymmetric allylboration with palladium-catalyzed Mizoroki–Heck cyclization have been developed to produce optically active 1-alkyl-3-methyleneindan-1-ols. These products can be efficiently transformed into other useful chiral scaffolds, demonstrating the potential of the indanol framework in divergent synthetic strategies toward complex targets. acs.org The Wagner-Meerwein rearrangement is another powerful strategy in natural product synthesis for creating quaternary chiral centers and rearranging carbon skeletons, a transformation for which complex indane derivatives could serve as precursors. sioc-journal.cn

Table 1: Examples of Indane Derivatives in Natural Product Synthesis (Note: This table includes examples of closely related indane structures used as strategic building blocks)

| Precursor | Target Natural Product Class/Scaffold | Key Transformation | Reference |

|---|---|---|---|

| 5-Methylindan-1-one | Dilemmaones (Tricyclic Indole Alkaloids) | Kosugi-Migita-Stille cross-coupling, Reductive cyclization | nih.gov |

| 2-Bromoaryl Ketones | 1-Alkyl-3-methyleneindan-1-ols (Chiral Building Blocks) | Asymmetric Allylboration / Mizoroki-Heck Cyclization | acs.org |

| 7a-hydroxymethyl-5,6,7,7a-tetrahydroindan derivative | Guaiane Sesquiterpenes (Hydroazulenic skeleton) | Acetolysis and homoallylic rearrangement |

Role in the Preparation of Advanced Organic Materials

Advanced organic materials, including polymers and liquid crystals, derive their unique functions from their specific molecular structures. researchgate.netwikipedia.org Indan (B1671822) derivatives are explored in materials science for their potential to impart desirable optical, electronic, or thermal properties. ontosight.ai The rigid and well-defined three-dimensional structure of compounds like this compound can be exploited to influence the macroscopic properties of a material, such as the packing in a liquid crystal phase or the morphology of a polymer thin film.

Research into indan derivatives suggests their utility in developing new functional polymers and liquid crystals. ontosight.ai For example, polymers containing flavylium (B80283) units, which are complex heterocyclic systems, have been synthesized and show multi-stimuli responsiveness, indicating their potential in smart materials. rsc.org While direct polymerization of this compound is not common, it can serve as a monomer or a modifying agent. The hydroxyl group allows for its incorporation into polyester (B1180765) or polyurethane chains, while the indane core itself can be functionalized to create precursors for organic semiconductors used in devices like organic light-emitting diodes (OLEDs). researchgate.net The synthesis of benzofulvenes from aryl dienols, for instance, yields valuable building blocks for functional materials, a reaction class where indanone-type precursors could be relevant. organic-chemistry.org

Application as a Chiral Auxiliary or Ligand in Catalysis

Asymmetric catalysis is a powerful tool for producing enantiomerically pure compounds, which is crucial in the pharmaceutical industry. taylorfrancis.comnumberanalytics.com This field heavily relies on the design of effective chiral ligands that coordinate to a metal center and create a chiral environment to control the stereochemical outcome of a reaction. nih.govrsc.org

The inherent chirality of (R)- or (S)-3-methylindan-4-ol makes it an attractive scaffold for the development of new chiral ligands. The hydroxyl group provides a convenient handle for attaching coordinating groups, such as phosphines or amines, while the rigid indane backbone is expected to effectively transmit the chiral information to the catalytic center. Although specific ligands derived directly from this compound are not widely reported, the principle has been demonstrated with related systems. For example, chiral BINOL derivatives, which share the feature of a rigid aromatic backbone, are highly effective ligands in a variety of palladium-catalyzed C-H functionalization reactions. mdpi.com The design of modular, non-symmetrical P,N-ligands has proven to be a particularly successful strategy, outperforming traditional C2-symmetric ligands in many cases. nih.gov A chiral indanol like this compound is an ideal starting point for creating such P,N-ligands, where different coordinating atoms could be introduced via the hydroxyl group and functionalization of the aromatic ring.

Table 2: Conceptual Application of this compound in Chiral Ligand Design

| Proposed Ligand Type | Synthetic Handle | Potential Catalytic Application | Rationale/Reference Concept |

|---|---|---|---|

| P,N-Ligand | Hydroxyl group (for P-group), Aromatic ring (for N-group) | Pd-catalyzed allylic substitution | Based on modular PHOX ligands. nih.gov |

| Chiral Diol Ligand | Hydroxyl group (as part of a diol) | Asymmetric reduction of ketones | Analogous to BINOL-type ligands. mdpi.com |

| Chiral Auxiliary | Esterification to a prochiral substrate | Asymmetric Diels-Alder or Aldol reactions | General principle of chiral auxiliaries. |

Strategic Use in Agrochemical Synthesis

The search for new agrochemicals with high efficacy and improved safety profiles is a continuous effort. google.comgoogle.com The indane scaffold has emerged as a valuable component in the design of modern insecticides and herbicides. mdpi.comresearchgate.net

Recently, a series of novel anthranilic diamide (B1670390) insecticides, which are analogues of the commercial product chlorantraniliprole (B1668704), have been synthesized incorporating an indane moiety. mdpi.comresearchgate.net These compounds were found to exhibit significant insecticidal activity against agricultural pests like Mythimna separata. Structure-activity relationship (SAR) studies revealed that the indane group played a crucial role in the compound's efficacy, with the R-configuration of the chiral center being particularly favorable for activity. mdpi.comresearchgate.net For example, at a concentration of 0.8 mg/L, compound 8q (an indane-containing derivative) showed 80% insecticidal activity, slightly outperforming chlorantraniliprole. mdpi.com

Another important agrochemical, the herbicide indaziflam, is built upon a chiral trans-indanylamine core. researchgate.net The synthesis of this molecule underscores the importance of the stereochemically defined indane framework in achieving the desired biological activity. Furthermore, indole derivatives containing pyridinium (B92312) moieties, which could be synthesized from indanone precursors, have shown promise as antibacterial agents against plant pathogens. acs.org

Table 3: Indane Derivatives in Agrochemical Research

| Compound Class | Indane Moiety | Target Pest/Pathogen | Key Finding | Reference |

|---|---|---|---|---|

| Anthranilic Diamide Analogues | Indane | Mythimna separata (Armyworm) | Compound 8q showed insecticidal activity (80%) slightly better than chlorantraniliprole at 0.8 mg/L. | mdpi.comresearchgate.net |

| Indaziflam | trans-(1R,2S)-Indanylamine | Weeds (Herbicide) | Commercial herbicide built on a chiral indane core. | researchgate.net |

| Indole-Pyridinium Hybrids | Indole (from indanone) | Xanthomonas oryzae | Compound 43 showed higher antibacterial activity than the commercial drug thiodiazole copper. | acs.org |

Integration into Diverse Heterocyclic Systems

Heterocyclic compounds are ubiquitous in nature and form the basis of a vast number of pharmaceuticals and functional materials. sioc-journal.cnmlsu.ac.in The this compound scaffold is an excellent starting point for the synthesis of fused and substituted heterocyclic systems. The aromatic ring, the cyclopentane (B165970) ring, and the hydroxyl group all offer reaction sites for constructing new rings.

A prominent method for synthesizing complex fused heterocycles is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org A 4-amino-3-methylindan, readily prepared from this compound or its corresponding ketone, could serve as the β-arylethylamine component. Reaction with various aldehydes would lead to the formation of complex tetrahydro-β-carboline-like structures, which are core motifs in many alkaloids. mdpi.com

Furthermore, the ketone precursor, 3-methylindan-4-one, can be used to build a variety of heterocyclic rings. beilstein-journals.org For example, indanone derivatives can undergo reactions to form fused pyrazoles, isoxazoles, or pyrimidines. The synthesis of 3-substituted indoles is another important application; multicomponent reactions involving an indole, an aldehyde, and a C-H activated acid or other nucleophile are widely used to generate diverse indole derivatives with significant biological activity. openmedicinalchemistryjournal.comchapman.eduresearchgate.net These established synthetic methodologies can be applied to the this compound framework to generate novel and complex heterocyclic architectures.

Table 4: Potential Heterocyclic Systems from this compound Derivatives

| Indane Precursor | Key Reaction | Resulting Heterocyclic System | Reference Concept |

|---|---|---|---|

| 4-Amino-3-methylindan | Pictet-Spengler Reaction | Indolo-fused Tetrahydro-β-carboline | wikipedia.orgmdpi.com |

| 3-Methylindan-4-one | Fischer Indole Synthesis | Indolo[3,2-c]indane | openmedicinalchemistryjournal.com |

| 3-Methylindan-4-one | Condensation with Hydrazine | Indeno[1,2-c]pyrazole | beilstein-journals.org |

| This compound | Reaction with isothiocyanate, then cyclization | Fused Thiazine or Oxazine | organic-chemistry.org |

Biochemical Transformations and Non Human Biological Contexts of 3 Methylindan 4 Ol

Microbial Metabolism and Biotransformation Pathways

The microbial metabolism of indane and its substituted derivatives has been investigated in various microorganisms, particularly bacteria and fungi. These studies provide a framework for predicting the likely biotransformation pathways of 3-methylindan-4-ol. The primary metabolic reactions involve hydroxylation, oxidation, and ring cleavage.

Fungi, such as Mortierella isabellina, have been shown to hydroxylate indane to 1-indanol (B147123). cdnsciencepub.com Similarly, bacterial species, including those from the genus Rhodococcus, can utilize indan (B1671822) as a growth substrate, initiating degradation through benzylic hydroxylation. nih.gov For this compound, it is plausible that microorganisms could further hydroxylate the molecule or oxidize the existing hydroxyl group.

The degradation of more complex indane derivatives has been observed in the context of bile acid metabolism by soil bacteria like Pseudomonas and Arthrobacter simplex. nih.gov These pathways involve the breakdown of the indane ring system, suggesting that, given the right microbial consortia, this compound could also be degraded. The initial steps would likely involve oxidation of the alcohol and methyl groups, followed by cleavage of the aromatic or aliphatic rings.

Table 1: Potential Microbial Transformations of Indane and Related Compounds

| Substrate | Microorganism | Transformation Product(s) |

| Indane | Mortierella isabellina | 1-Indanol |

| Indane | Rhodococcus sp. | 1-Indanol |

| Cholic Acid (forms indane derivatives) | Arthrobacter simplex | Further degraded products |

| 2-Substituted Indanes | Pseudomonas putida UV4 | Benzylic monohydroxylation products |

Enzymatic Synthesis and Degradation Pathways in vitro (Non-Human Enzymes)

The enzymatic synthesis and degradation of indane derivatives are primarily catalyzed by oxygenases and dehydrogenases. While no studies have specifically used this compound as a substrate, the enzymatic reactions of related compounds offer significant insights.

Enzymatic Synthesis: The synthesis of hydroxylated indanes can be achieved using various enzymes. For instance, cytochrome P450 monooxygenases are known to catalyze the hydroxylation of a wide range of substrates, including aromatic compounds. Toluene dioxygenase (TDO) and naphthalene (B1677914) dioxygenase (NDO) from Pseudomonas species have been shown to catalyze the benzylic monooxygenation of indan to produce (1R)- and (1S)-indanol, respectively. asm.org It is conceivable that similar enzymes could catalyze the hydroxylation of 3-methylindan to produce this compound.

Enzymatic Degradation: The degradation of this compound would likely be initiated by alcohol dehydrogenases, which would oxidize the hydroxyl group to a ketone, forming 3-methylindan-4-one. Further degradation could proceed through the action of monooxygenases or dioxygenases, leading to ring cleavage. The metabolism of N-methyl-2-aminoindane (NM2AI) in mice, for example, involves hydroxylation and demethylation, indicating that both the ring and the methyl group are susceptible to enzymatic modification. researchgate.net

Table 2: Relevant Enzymatic Reactions for Indane Derivatives

| Enzyme Class | Substrate Type | Reaction Type | Potential Product from this compound |

| Cytochrome P450 Monooxygenases | Indane | Hydroxylation | Dihydroxylated methylindane |

| Dioxygenases (TDO, NDO) | Indane | Monooxygenation | Dihydroxylated methylindane |

| Alcohol Dehydrogenases | Indanols | Oxidation | 3-Methylindan-4-one |

| Methyltransferases | Catechols | Methylation | Not directly applicable for degradation |

Occurrence and Biosynthetic Routes in Non-Human Organisms (e.g., Plants, Fungi)

The natural occurrence of this compound has not been specifically documented. However, related methylindane derivatives have been identified in various natural sources. For instance, methylindanes are known constituents of crude oil and have been found as volatile organic compounds (VOCs) in some plants. wikipedia.org The fungus Heterobasidion annosum is known to produce toxic metabolites with an indane skeleton, such as fomannoxin and fomajorin S. nih.gov

The biosynthetic pathways leading to indane derivatives in plants are not well-elucidated but are thought to be part of the broader phenylpropanoid pathway, which is responsible for the synthesis of a wide variety of secondary metabolites. nih.gov This pathway starts from the amino acid phenylalanine and leads to the formation of various aromatic compounds. It is plausible that through a series of cyclization, methylation, and hydroxylation reactions, plants could synthesize compounds like this compound. However, this remains speculative without direct evidence.

Ecological Roles and Environmental Fate of this compound

The ecological roles of this compound are likely tied to its properties as a volatile organic compound (VOC). Plant-emitted VOCs can serve various functions, including attracting pollinators, defending against herbivores, and communicating with other plants. mdpi.com As a methyl-substituted indanol, this compound could potentially play a role in such interactions if produced by plants or microorganisms.

The environmental fate of this compound is expected to be governed by processes such as biodegradation and photodegradation. Given that it is a substituted aromatic alcohol, it is likely to be susceptible to microbial degradation in soil and water environments. The hydroxyl group increases its water solubility compared to the parent hydrocarbon, potentially making it more available for microbial attack. The methyl group might slightly alter the degradation rate compared to unsubstituted indanol. Safety data sheets for the related 7-Methylindan-4-ol (B98370) indicate that it is not expected to be hazardous to the environment or persistent in wastewater treatment plants, suggesting that similar compounds are likely biodegradable. thermofisher.comfishersci.se

Advanced Analytical Techniques in the Study of 3 Methylindan 4 Ol Reactions and Derivatives

Application of Advanced NMR Spectroscopy for Mechanistic Elucidation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural and mechanistic investigation of reactions involving 3-Methylindan-4-ol. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide the primary data for structural characterization. For instance, in the synthesis of related indan (B1671822) structures, the chemical shifts and coupling constants of protons are meticulously analyzed to confirm the formation of the desired product.

Two-dimensional (2D) NMR techniques are employed for more complex mechanistic questions. Correlation Spectroscopy (COSY) helps establish proton-proton coupling networks, while Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) reveal long-range and direct carbon-proton correlations, respectively. These correlations are crucial for unambiguously assigning the regiochemistry of substitution on the aromatic ring of the this compound core and for confirming the connectivity in newly formed derivatives. By analyzing samples at various reaction time points, researchers can identify transient intermediates, providing direct evidence for the proposed reaction mechanism.

Mass Spectrometry Techniques for Reaction Pathway Analysis

Mass spectrometry (MS) is a powerful technique for identifying intermediates and byproducts, thereby mapping the reaction pathways of this compound. When coupled with chromatographic separation methods like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the analysis of complex reaction mixtures.

GC-MS is particularly effective for analyzing the volatile compounds and derivatives formed during the synthesis and modification of this compound. The fragmentation patterns generated upon electron ionization provide a molecular fingerprint that aids in the structural identification of isomers and related substances which may be difficult to distinguish by other means. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, enabling the determination of the elemental composition of unknown products or transient species, which is critical for proposing and verifying reaction pathways.

The table below illustrates how different mass spectrometry techniques contribute to reaction analysis.

| Technique | Application in this compound Studies | Information Gained |

| GC-MS | Analysis of reaction mixtures for product and byproduct identification. | Molecular weight and fragmentation patterns for structural elucidation of volatile compounds. |

| LC-MS | Analysis of less volatile or thermally sensitive derivatives. | Molecular weight of intermediates and products in solution. |

| HRMS | Determination of the precise mass of novel derivatives. | Exact elemental composition, confirming molecular formulas. |

X-ray Crystallography for Structural Confirmation of Complex Derivatives

While spectroscopic methods like NMR and MS provide vital information about molecular connectivity, X-ray crystallography offers the definitive, unambiguous three-dimensional structure of a crystalline compound. For complex derivatives of this compound, especially those containing multiple stereocenters or exhibiting unusual bonding, single-crystal X-ray analysis is the gold standard for structural confirmation.

The process involves irradiating a single crystal of the derivative with X-rays and analyzing the resulting diffraction pattern. This analysis yields precise data on bond lengths, bond angles, and the absolute stereochemistry of the molecule. Such detailed structural information is paramount for understanding structure-activity relationships and for validating the outcomes of stereoselective syntheses. It provides concrete proof that complements and confirms the hypotheses drawn from spectroscopic data.

Chromatographic and Spectroscopic Methods for Monitoring Reaction Progress

The efficient synthesis of this compound and its derivatives requires careful monitoring to optimize yield and purity. A combination of chromatographic and spectroscopic methods is used to track the consumption of reactants and the formation of products over time.

Chromatographic Methods:

Thin-Layer Chromatography (TLC): A rapid, qualitative technique used for a quick assessment of the reaction status, allowing for the visualization of starting materials, products, and major byproducts.

Gas Chromatography (GC): A quantitative method ideal for monitoring reactions with volatile components. Coupled with a Flame Ionization Detector (FID), it provides data on the relative concentrations of compounds in the mixture, allowing for the calculation of conversion and yield.

High-Performance Liquid Chromatography (HPLC): A versatile and highly sensitive technique for quantitative analysis. HPLC is used to separate components of the reaction mixture, and with a UV or diode-array detector, it can quantify the disappearance of this compound and the appearance of its derivatives, enabling the study of reaction kinetics.

Spectroscopic Methods:

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the reaction by tracking the characteristic vibrational frequencies of functional groups. For example, the disappearance of the broad O-H stretch of the phenol (B47542) in this compound and the appearance of a new functional group's signal (e.g., a C=O stretch if it is oxidized) can signify reaction progress.

This multi-faceted approach ensures that reactions can be stopped at the optimal time, maximizing the yield of the desired product while minimizing the formation of impurities.

Future Research Directions and Unexplored Avenues in 3 Methylindan 4 Ol Chemistry

Development of Novel Catalytic Systems for 3-Methylindan-4-ol Transformations

The functional groups of this compound, a secondary alcohol and a phenol (B47542), offer reactive sites for a multitude of chemical transformations. Future research could focus on developing novel catalytic systems to selectively modify these groups, leading to a diverse range of valuable derivatives.

Modern catalytic methods that hold significant promise include:

Photoredox Catalysis : Visible-light-driven photocatalysis has emerged as a powerful tool for organic synthesis. ims.ac.jp Future work could explore the use of photocatalysts, such as diazabenzacenaphthenium (N-BAP) dyes, to activate this compound for novel transformations. ims.ac.jp For instance, photocatalytic systems could enable selective C-H functionalization on the indane ring or facilitate coupling reactions at the phenolic oxygen under mild conditions. Research into enantioselective protonation using photoinduced energy transfer could also be applied to create chiral centers in derivatives of this compound. rsc.org

Palladium-Catalyzed Cross-Coupling : Palladium catalysts are workhorses in forming carbon-carbon and carbon-heteroatom bonds. acs.org The phenolic hydroxyl group of this compound could be converted to a triflate, a common activating group for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. researchgate.netresearchgate.net This would allow for the introduction of a wide array of aryl, alkyl, or amino groups, significantly expanding the chemical space accessible from this starting material. Research could focus on developing magnetically separable or polymer-supported palladium catalysts to improve sustainability and reusability. researchgate.net

Ruthenium-Catalyzed Metathesis : If synthetic routes to alkenyl-substituted derivatives of this compound were developed, ruthenium-catalyzed ring-closing metathesis (RCM) could be employed to construct novel fused-ring systems. researchgate.net This strategy has proven effective for creating functionalized indene (B144670) derivatives from substituted phenols and could be adapted for this system. researchgate.net

Table 1: Potential Catalytic Transformations for this compound

| Catalytic System | Target Transformation | Potential Precursor/Substrate | Desired Product Class |

|---|---|---|---|

| Photocatalysis | C-H Functionalization | This compound | Substituted indanol derivatives |

| Palladium-Cross-Coupling | Suzuki-Miyaura Coupling | This compound triflate | Aryl-substituted 3-methylindanes |

| Ruthenium-Metathesis | Ring-Closing Metathesis | Alkenyl-ether of this compound | Novel fused heterocyclic systems |

Exploration of New Synthetic Pathways Utilizing Underutilized Precursors

Developing efficient and flexible synthetic routes to this compound and its analogs is crucial for enabling further research. A key avenue for future exploration is the use of readily available but underutilized precursors.

A promising strategy involves a sequence of palladium-catalyzed Suzuki coupling followed by ruthenium-catalyzed ring-closing metathesis, which has been successfully used to prepare a variety of substituted indenes from phenol triflates and appropriate boronates. researchgate.net This approach could be adapted to target this compound by carefully selecting the starting phenol and boronate coupling partners. Further research could also investigate intramolecular cyclization reactions, such as the Friedel-Crafts alkylation of specifically designed aromatic precursors, to form the indane ring system. The synthesis of related 2-alkylidene-1,3-cyclopentanediones highlights methods for creating functionalized five-membered rings that could potentially be adapted. researchgate.net

Expansion of this compound's Role in Materials Science

The field of materials science is built on the discovery and application of molecules that can be assembled into materials with specific functions. wikipedia.org The structure of this compound suggests several potential, yet unexplored, roles in this domain.

Future research could investigate the use of this compound as a monomer or building block for advanced materials:

Specialty Polymers : The phenolic hydroxyl group could be used for the synthesis of polyesters or polycarbonates. The rigid, non-planar indane structure could impart unique thermal and mechanical properties to these polymers, such as high glass transition temperatures and improved dimensional stability, which are desirable for high-performance engineering plastics.

Functional Materials : The molecule could serve as a scaffold for creating liquid crystals or photoactive materials. By attaching appropriate mesogenic or chromophoric units through its hydroxyl group, it might be possible to design novel materials for displays or optical data storage. The general principles of materials science, including understanding processing-structure-property relationships, would be key to this exploration. wikipedia.org

Nanomaterials : As a component in the synthesis of nanomaterials, this compound could act as a capping agent or a precursor for functionalized nanoparticles. wikipedia.org For example, it could be incorporated into metal-organic frameworks (MOFs) or used to modify the surface of semiconductor quantum dots.

Deeper Understanding of its Non-Human Biochemical Significance

While the specific biological role of this compound is unknown, the indane scaffold is present in a number of biologically active molecules. This suggests that this compound could possess interesting, undiscovered biochemical properties. For example, a related compound, erythro-(±)-1-(7-methylindan-4-yloxy)-3-isopropylaminobutan-2-ol hydrochloride, is known to be a β-adrenoceptor antagonist. nih.gov Furthermore, other complex indane derivatives have shown antibacterial activity. researchgate.net

Future research should focus on systematic screening of this compound and its derivatives against a wide range of non-human biological targets.

Antimicrobial Activity : The compound could be tested against panels of bacteria and fungi to identify any potential antibiotic or antifungal properties.

Enzyme Inhibition : Its ability to inhibit enzymes, such as tyrosinase or various proteases, could be investigated. mdpi.com

Receptor Binding : Studies could explore its interaction with various cellular receptors in non-human model organisms, drawing parallels from known purinergic receptor ligands or other signaling molecules. biomedpharmajournal.org

Table 2: Known Biological Activities of Structurally Related Indane Compounds

| Compound Name | Structure Type | Observed Biological Activity | Reference |

|---|---|---|---|

| erythro-(±)-1-(7-methylindan-4-yloxy)-3-isopropylaminobutan-2-ol | Indane ether | β-adrenoceptor antagonist | nih.gov |

| (R,R′)-MNF | Indane derivative | Inhibition of AKT/ERK phosphorylation in glioma cells | nih.gov |

| 4,7-dimethoxy-2-methylindan-1-one | Indanone | Antibacterial activity | researchgate.net |

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design

The increasing integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. researchgate.netmdpi.com These computational tools can accelerate discovery by predicting reaction outcomes, planning synthetic routes, and identifying molecules with desired properties. nih.govmdpi.comnih.gov

For this compound, AI and ML could be applied in several impactful ways:

Retrosynthetic Analysis : Machine learning models, trained on vast reaction databases, can propose novel and efficient synthetic pathways to this compound and its derivatives, potentially identifying more cost-effective or sustainable routes. mdpi.com

Reaction Optimization : AI algorithms can be used to optimize reaction conditions (e.g., catalyst loading, temperature, solvent) for the transformations of this compound, maximizing yield and minimizing byproducts. researchgate.net

Virtual Screening and Property Prediction : AI can predict the physicochemical and biological properties of virtual libraries of this compound derivatives. This would allow researchers to prioritize the synthesis of compounds most likely to be active as new materials, catalysts, or bioactive agents, saving significant time and resources. nih.govmdpi.com

The application of these in silico methods represents a powerful, data-driven approach to unlocking the full potential of this compound chemistry, guiding future experimental work toward the most promising avenues. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal catalytic systems for synthesizing 3-Methylindan-4-ol, and how do reaction conditions influence stereoselectivity?

- Methodological Answer : Hydrogenation of acetylenic precursors using ligand-modified palladium nanoparticles (e.g., Lindlar catalyst analogs) under continuous-flow conditions can enhance selectivity. For example, adjusting hydrogen pressure (1–5 bar) and solvent polarity (e.g., ethanol vs. THF) significantly impacts the reduction of propargyl alcohol intermediates. Monitoring by GC-MS or HPLC with chiral columns ensures enantiomeric excess (ee) quantification .

Q. How can hydroxyl group positioning in this compound derivatives be verified experimentally?

- Methodological Answer : Use - and -NMR to identify chemical shifts associated with hydroxyl protons (δ ~1.5–2.5 ppm) and adjacent methyl groups. X-ray crystallography provides definitive spatial confirmation, particularly for resolving tautomeric equilibria in solution. IR spectroscopy (O-H stretch ~3200–3600 cm) complements structural assignments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Avoid exposure to strong acids/oxidizers (e.g., , ) due to exothermic decomposition risks. Use inert atmospheres (N/Ar) during reactions and store at 2–8°C in amber glass to prevent photodegradation. Toxicity screening via Ames test or zebrafish embryo assays is recommended if biological activity is suspected .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Apply empirical contradiction analysis frameworks (e.g., TRIZ principles) to isolate variables. For instance, discrepancies in IC values may arise from assay conditions (e.g., DMSO concentration affecting solubility). Validate results via orthogonal assays (e.g., SPR vs. fluorescence polarization) and meta-analysis of raw datasets from public repositories like PubChem .

Q. What mechanistic insights explain allyl rearrangements in this compound derivatives under ruthenium catalysis?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311++G**) can model carbene migratory insertion pathways. Experimentally, deuterium labeling at the α-position of propargyl alcohols tracks hydride shifts via -NMR. In-situ IR spectroscopy monitors intermediate formation during reaction progression .

Q. How do mixed-methods approaches improve structure-activity relationship (SAR) studies of this compound?

- Methodological Answer : Integrate quantitative SAR (QSAR) models with qualitative crystallographic data. For example, combine CoMFA (Comparative Molecular Field Analysis) with protein-ligand docking (AutoDock Vina) to predict binding modes. Validate via isothermal titration calorimetry (ITC) to correlate thermodynamic profiles with computational predictions .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?

- Methodological Answer : Implement design of experiments (DoE) to optimize critical parameters (e.g., temperature, catalyst loading). Use UPLC-PDA for purity assessment (≥98% by area normalization) and ICP-MS to track residual metal catalysts (e.g., Pd < 10 ppm). Standardize protocols via ICH Q11 guidelines for impurity profiling .

Data Management & Ethical Considerations

Q. How should researchers address data ownership conflicts in multi-institutional studies on this compound?

- Methodological Answer : Draft collaborative agreements specifying data access tiers (raw vs. processed) and attribution rules. Use blockchain timestamping (e.g., Ethereum-based platforms) for immutable audit trails. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in Zenodo or Figshare with DOI assignments .

Q. What ethical frameworks govern the use of this compound in non-therapeutic research involving animal models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.